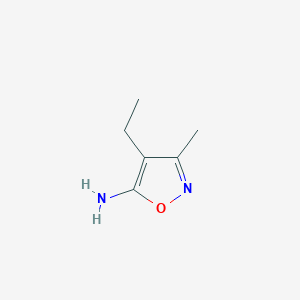
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide typically involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include corresponding alcohols or carboxylic acids.
Reduction Reactions: Products include primary amines or alcohols.
Scientific Research Applications
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-Chloroethylamine hydrochloride
Comparison: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is unique due to its specific structure, which allows for the formation of a variety of derivatives through substitution and cyclization reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for the development of novel bioactive molecules .
Properties
CAS No. |
23545-42-8 |
|---|---|
Molecular Formula |
C5H14Br2N2 |
Molecular Weight |
261.99 g/mol |
IUPAC Name |
N'-(2-bromoethyl)propane-1,3-diamine;hydrobromide |
InChI |
InChI=1S/C5H13BrN2.BrH/c6-2-5-8-4-1-3-7;/h8H,1-5,7H2;1H |
InChI Key |
POANSIVBBLUJFG-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCBr.Br.Br |
Canonical SMILES |
C(CN)CNCCBr.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates?
A1: this compound serves as a crucial intermediate in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates. These phosphorothioates are considered potential chemical radioprotectants [, ]. The dihydrobromide compound reacts with sodium thiophosphate in dimethylformamide (DMF) to yield the desired phosphorothioates.
Q2: Can you describe a synthesis route for this compound?
A2: Two methods are described in the research:
- Method 1 [, ]: This approach involves reacting 1,3-diaminopropane with 2-chloroethanol to obtain 2-(3-aminopropylamino) ethanol. This intermediate then undergoes a Cortese treatment to yield this compound.
- Method 2 []: N-(2-ethoxyl)-1,3-propanediamine is reacted with hydrobromic acid in a two-step process. The product is then isolated and purified to obtain this compound.
Q3: What are the advantages of the described synthesis methods for this compound compared to previous methods?
A3: While the provided research highlights the use of this compound, it does not delve into comparisons with prior synthesis methods for this specific compound. The papers focus on the overall synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates and emphasize the advantages of their chosen routes in achieving higher yields and shorter reaction times [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


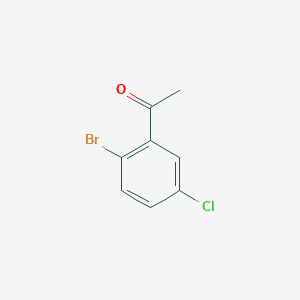
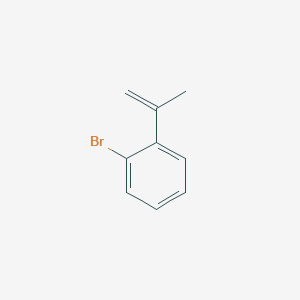
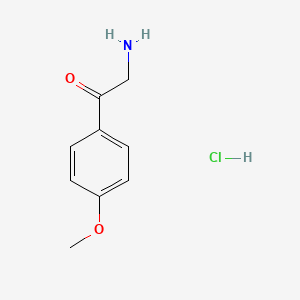
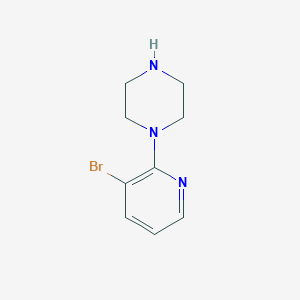


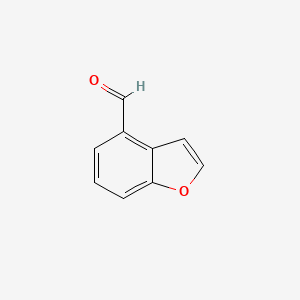

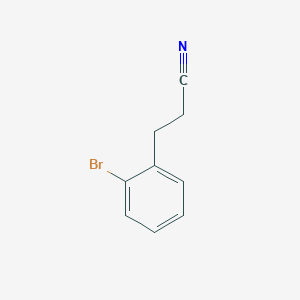

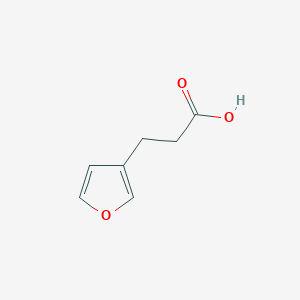

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
